[2-(Oxan-2-yloxy)cyclopentyl]methanol [2-(Oxan-2-yloxy)cyclopentyl]methanol
Brand Name: Vulcanchem
CAS No.: 53229-74-6
VCID: VC5557683
InChI: InChI=1S/C11H20O3/c12-8-9-4-3-5-10(9)14-11-6-1-2-7-13-11/h9-12H,1-8H2
SMILES: C1CCOC(C1)OC2CCCC2CO
Molecular Formula: C11H20O3
Molecular Weight: 200.278

[2-(Oxan-2-yloxy)cyclopentyl]methanol

CAS No.: 53229-74-6

Cat. No.: VC5557683

Molecular Formula: C11H20O3

Molecular Weight: 200.278

* For research use only. Not for human or veterinary use.

[2-(Oxan-2-yloxy)cyclopentyl]methanol - 53229-74-6

Specification

CAS No. 53229-74-6
Molecular Formula C11H20O3
Molecular Weight 200.278
IUPAC Name [2-(oxan-2-yloxy)cyclopentyl]methanol
Standard InChI InChI=1S/C11H20O3/c12-8-9-4-3-5-10(9)14-11-6-1-2-7-13-11/h9-12H,1-8H2
Standard InChI Key VGPZOQUMOOQFOH-UHFFFAOYSA-N
SMILES C1CCOC(C1)OC2CCCC2CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

[2-(Oxan-2-yloxy)cyclopentyl]methanol consists of a cyclopentane ring substituted at the 2-position with an oxane (tetrahydropyran) ether group. The adjacent carbon bears a hydroxymethyl (-CH2_2OH) moiety, creating a stereochemically rich framework. The oxane ring adopts a chair conformation, with the ether oxygen participating in hydrogen-bonding interactions that influence solubility and reactivity .

Table 1: Key Identifiers of [2-(Oxan-2-yloxy)cyclopentyl]methanol

PropertyValue
CAS Number53229-74-6
Molecular FormulaC11H20O3\text{C}_{11}\text{H}_{20}\text{O}_3
Molar Mass200.27 g/mol
Density (Predicted)1.08 ± 0.1 g/cm³
Boiling Point (Predicted)312.0 ± 27.0 °C
pKa (Predicted)15.05 ± 0.10

Stereochemical Considerations

The stereochemistry of the oxane ring and cyclopentane backbone significantly impacts its physical and chemical behavior. Comparative analysis with related compounds, such as (2S)-oxan-2-ylmethanol (CID 6950811) and [(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol (CID 71380048), reveals that substituent positioning alters boiling points, solubility, and synthetic utility . For instance, the (2S)-configured oxane derivative exhibits a lower molar mass (116.16 g/mol) due to the absence of the cyclopentyl group, highlighting the role of structural complexity in property modulation .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s predicted boiling point of 312°C suggests moderate thermal stability, aligning with trends observed in branched ether-alcohols. Its density (1.08 g/cm³) implies a liquid state at room temperature, facilitating handling in solution-phase reactions .

Solubility and Reactivity

Polar functional groups (-OH, ether) enhance solubility in protic solvents (e.g., water, alcohols), while the hydrophobic cyclopentane and oxane rings promote miscibility with organic solvents like dichloromethane. The hydroxymethyl group’s nucleophilicity makes it susceptible to oxidation, yielding carboxylic acid derivatives under strong oxidizing conditions.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR would resolve distinct signals for the cyclopentyl, oxane, and hydroxymethyl groups. For example, the oxane oxygen’s deshielding effect would shift adjacent proton signals to ~3.5–4.5 ppm .

  • Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 200.27, with fragmentation patterns revealing cleavage of the ether linkage .

Multivariate Analysis

Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), as applied in metabolomic studies of tea compounds , could differentiate [2-(Oxan-2-yloxy)cyclopentyl]methanol from stereoisomers by modeling variance in spectral or chromatographic data. Variable Importance in Projection (VIP) scores would highlight key diagnostic features, such as hydroxyl group vibrations in IR spectra.

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